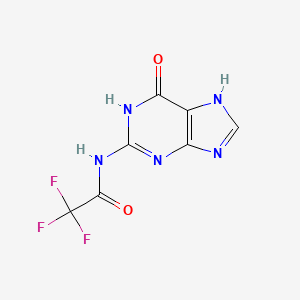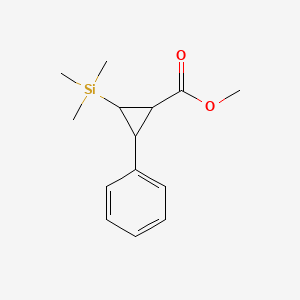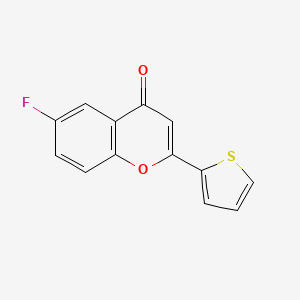
3-(6-Methoxy-2-oxo-2H-chromen-3-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(6-Methoxy-2-oxo-2H-chromen-3-yl)propanoic acid is a chemical compound belonging to the coumarin family. Coumarins are a class of organic compounds known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Methoxy-2-oxo-2H-chromen-3-yl)propanoic acid typically involves the reaction of 6-methoxy-2-oxo-2H-chromene with propanoic acid under specific conditions. One common method includes the use of triethylamine as a base and dichloromethane as a solvent. The reaction is carried out at room temperature for several hours, followed by purification through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
化学反応の分析
Types of Reactions
3-(6-Methoxy-2-oxo-2H-chromen-3-yl)propanoic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various derivatives, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Methanesulfonic acid in dichloromethane.
Major Products Formed
The major products formed from these reactions include various substituted coumarin derivatives, which can exhibit different biological activities depending on the nature of the substituents.
科学的研究の応用
Chemistry: Used as a precursor for the synthesis of more complex coumarin derivatives.
Biology: Investigated for its role in enzyme inhibition and as a fluorescent probe for biological imaging.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific optical properties.
作用機序
The mechanism of action of 3-(6-Methoxy-2-oxo-2H-chromen-3-yl)propanoic acid involves its interaction with various molecular targets. It can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with cellular pathways involved in inflammation, cancer progression, and microbial growth .
類似化合物との比較
Similar Compounds
- 6-Methoxy-2-oxo-2H-chromen-3-yl)acetic acid
- 7-Hydroxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoic acid
- 3-Methyl-2-oxo-2H-chromen-7-yl propionate
Uniqueness
3-(6-Methoxy-2-oxo-2H-chromen-3-yl)propanoic acid is unique due to its specific methoxy substitution, which imparts distinct biological activities and chemical reactivity compared to other coumarin derivatives. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .
特性
分子式 |
C13H12O5 |
|---|---|
分子量 |
248.23 g/mol |
IUPAC名 |
3-(6-methoxy-2-oxochromen-3-yl)propanoic acid |
InChI |
InChI=1S/C13H12O5/c1-17-10-3-4-11-9(7-10)6-8(13(16)18-11)2-5-12(14)15/h3-4,6-7H,2,5H2,1H3,(H,14,15) |
InChIキー |
ACIWRVLMNKBTGR-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)CCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Benzo[g]quinoline-5,10-dione, 4-(methoxymethyl)-](/img/structure/B11866437.png)



![8-(Cyclopropanecarbonyl)-5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B11866472.png)


![tert-Butyl 3-(hydroxymethyl)-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate](/img/structure/B11866494.png)




